molecular formula C5H5FN2O2 B064335 fluoromethyl 1H-imidazole-1-carboxylate CAS No. 166331-84-6

fluoromethyl 1H-imidazole-1-carboxylate

Cat. No.: B064335
CAS No.: 166331-84-6
M. Wt: 144.1 g/mol
InChI Key: UYJSKWJSOVEWDA-UHFFFAOYSA-N
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Description

Fluoromethyl 1H-imidazole-1-carboxylate is an imidazole-based ester derivative featuring a fluoromethyl (-OCH2F) group at the 1-position of the imidazole ring.

Properties

CAS No.

166331-84-6

Molecular Formula

C5H5FN2O2

Molecular Weight

144.1 g/mol

IUPAC Name

fluoromethyl imidazole-1-carboxylate

InChI

InChI=1S/C5H5FN2O2/c6-3-10-5(9)8-2-1-7-4-8/h1-2,4H,3H2

InChI Key

UYJSKWJSOVEWDA-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=O)OCF

Canonical SMILES

C1=CN(C=N1)C(=O)OCF

Synonyms

1H-Imidazole-1-carboxylicacid,fluoromethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The fluoromethyl ester group differentiates this compound from similar imidazole carboxylates:

  • Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f): Ethyl ester with fluorophenyl and phenyl substituents.
  • Propargyl 1H-imidazole-1-carboxylate : Propargyl ester (C7H6N2O2) with a terminal alkyne group, offering click chemistry compatibility .
  • 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (A474739) : Carboxylic acid derivative with a 4-fluorophenyl group, highlighting the role of fluorine in altering acidity and binding properties .
Table 1: Key Properties of Selected Imidazole Derivatives
Compound Name Molecular Formula Substituent Features Melting Point (°C) Molecular Weight Key Applications
Fluoromethyl 1H-imidazole-1-carboxylate* C6H5FN2O2 Fluoromethyl ester at 1-position N/A ~174.12† Potential prodrugs
Ethyl 2-(4-fluorophenyl)-... (3f) C24H19FN2O2 Ethyl ester, 4-fluorophenyl 119–120 410.42 Synthetic intermediates
Propargyl 1H-imidazole-1-carboxylate C7H6N2O2 Propargyl ester N/A 150.13 Click chemistry reagents
(R)-1-Phenylethyl... C12H12N2O2 Chiral phenylethyl ester N/A 216.24 Chiral synthesis
1-(4-Fluorophenyl)-... (A474739) C10H7FN2O2 4-Fluorophenyl, carboxylic acid N/A 206.17 Pharmaceutical standards

*Inferred data; †Calculated based on formula.

Physical and Spectral Properties

  • Melting Points : Ethyl derivatives (e.g., 3f: 119–120°C) generally exhibit lower melting points compared to methyl analogs (e.g., 3j: 157–158°C) due to reduced crystallinity from longer alkyl chains. Fluoromethyl’s smaller size and electronegativity may result in intermediate melting points .
  • Spectroscopy : Fluorine in fluoromethyl esters would generate distinct ¹⁹F NMR signals (δ ~-200 to -220 ppm for -OCH2F), differing from aryl-bound fluorine (δ ~-110 to -130 ppm in 3f) . Propargyl esters show characteristic alkyne proton signals at δ ~2.5–3.0 ppm in ¹H NMR .

Pharmacological and Industrial Relevance

  • Bioactivity: Fluorine enhances metabolic stability and membrane permeability.
  • Chemical Reactivity : Propargyl esters () are utilized in bioorthogonal chemistry, while chiral phenylethyl esters () serve in asymmetric synthesis .

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